AA38-3

Description

Structure

3D Structure

Propriétés

IUPAC Name |

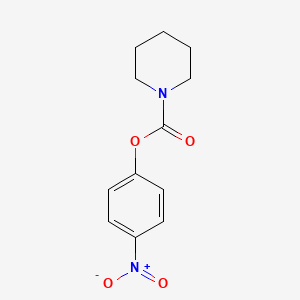

(4-nitrophenyl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(13-8-2-1-3-9-13)18-11-6-4-10(5-7-11)14(16)17/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSYPQIMNAYLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Character of the Compound

The primary site of reactivity in 4-Nitrophenyl piperidine-1-carboxylate is the carbonyl carbon of the carbamate (B1207046) group. This carbon atom is electrophilic, meaning it is electron-deficient and susceptible to attack by nucleophiles (electron-rich species). The electrophilicity arises from two main factors: the polarization of the carbon-oxygen double bond due to oxygen's high electronegativity, and the inductive effects of the adjacent nitrogen and ester oxygen atoms. masterorganicchemistry.com This creates a partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic addition. masterorganicchemistry.com

While the piperidine (B6355638) nitrogen has a lone pair of electrons, its nucleophilicity is significantly diminished due to delocalization into the adjacent carbonyl group. This resonance stabilization is a characteristic feature of the amide and carbamate functionalities. acs.org

The most characteristic reaction of 4-Nitrophenyl piperidine-1-carboxylate involves the nucleophilic attack at the carbonyl carbon. masterorganicchemistry.com This process initiates a nucleophilic acyl substitution reaction. The general mechanism begins with the nucleophile adding to the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbon atom is sp³ hybridized. libretexts.org This intermediate then collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the 4-nitrophenoxide ion. emerginginvestigators.org

This reactivity is harnessed in various chemical transformations. For instance, the hydrolysis of 4-nitrophenyl carbamates, a reaction that proceeds via nucleophilic attack by water or hydroxide (B78521) ions, is a well-studied process. emerginginvestigators.orgresearchgate.net

The 4-nitrophenyl group plays a crucial role in activating the carbamate for nucleophilic substitution. Its presence makes 4-Nitrophenyl piperidine-1-carboxylate significantly more reactive than corresponding alkyl or unsubstituted phenyl carbamates. This heightened reactivity is a direct consequence of the electronic properties of the nitro group.

The nitro group (-NO₂) is a powerful electron-withdrawing group. Through a combination of inductive and resonance effects, it pulls electron density from the phenyl ring. This effect is relayed to the phenoxy oxygen atom attached to the carbonyl carbon. semanticscholar.org The withdrawal of electron density makes the 4-nitrophenoxy moiety a very effective leaving group because the resulting 4-nitrophenoxide anion is highly stabilized. The negative charge on the phenoxide oxygen can be delocalized across the aromatic ring and onto the nitro group, stabilizing the conjugate base. The pKa of 4-nitrophenol (B140041) is approximately 7.15, indicating that its conjugate base is a stable species and therefore a good leaving group. emerginginvestigators.org

Furthermore, the electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to the initial nucleophilic attack. emerginginvestigators.org This is because the phenoxy oxygen pulls electron density away from the carbonyl center, increasing its partial positive charge.

The strong electron-withdrawing effect of the 4-nitrophenyl group has a profound impact on the kinetics of reactions involving 4-Nitrophenyl piperidine-1-carboxylate. The presence of a good leaving group accelerates the rate of nucleophilic acyl substitution. Studies on the hydrolysis of 4-nitrophenyl carbamates and carbonates show that the reaction is significantly faster under basic conditions. emerginginvestigators.orgemerginginvestigators.org

The rate of hydrolysis can be conveniently monitored using UV-visible spectroscopy. As the reaction proceeds, the colorless carbamate is cleaved, releasing the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance maximum around 400-415 nm in basic solutions. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net This allows for quantitative measurement of reaction rates under various conditions. For example, kinetic data from the hydrolysis of a similar compound, 4-nitrophenyl benzylcarbamate, demonstrates a dramatic increase in reaction rate with increasing pH.

| pH | Final Absorbance at 413 nm (after 10 min) | Relative Rate |

|---|---|---|

| 7 | ~0.0 | Very Slow |

| 8 | ~0.0 | Very Slow |

| 9 | ~0.05 | Slow |

| 10 | ~0.15 | Moderate |

| 11 | ~0.40 | Fast |

| 12 | ~0.80 | Very Fast |

| 13 | >1.0 | Extremely Fast |

| 14 | >1.0 | Extremely Fast |

Data adapted from spectroscopic studies on 4-nitrophenyl carbamates to illustrate pH-dependent reaction kinetics. emerginginvestigators.org

This pH-dependent reactivity underscores the role of the nucleophile's strength (OH⁻ concentration) and the stability of the 4-nitrophenolate leaving group, which is readily formed in basic media. emerginginvestigators.org

Influence of the 4-Nitrophenyl Group on Reactivity

Reaction Mechanisms Involving the Carbamate Linkage

Understanding the precise sequence of bond-forming and bond-breaking events is central to mechanistic chemistry. For nucleophilic reactions at the carbamate linkage of 4-Nitrophenyl piperidine-1-carboxylate, the mechanism is typically considered in terms of whether it is a concerted, single-step process or a stepwise process involving one or more intermediates.

For nucleophilic acyl substitution reactions, such as the aminolysis or hydrolysis of 4-Nitrophenyl piperidine-1-carboxylate, the mechanism is overwhelmingly considered to be a stepwise process. This pathway is often referred to as an addition-elimination mechanism. It involves the formation of a discrete tetrahedral intermediate, as previously described. researchgate.net

Stepwise Mechanism (Addition-Elimination):

Addition: The nucleophile attacks the electrophilic carbonyl carbon, forming a new bond and creating a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The intermediate collapses, reforming the carbonyl double bond and ejecting the leaving group (4-nitrophenoxide).

However, the distinction between stepwise and concerted mechanisms is a subject of ongoing investigation in physical organic chemistry, particularly in the related field of nucleophilic aromatic substitution (SNAr). semanticscholar.orgnih.govresearchgate.net A concerted mechanism would involve a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.

While most nucleophilic substitutions on activated carbamates are believed to be stepwise, the lifetime of the tetrahedral intermediate can be very short. In some cases, particularly with highly reactive systems, the distinction can become blurred. For instance, studies on the reactions of other activated esters and carbonates have sometimes invoked concerted or "concerted-like" pathways, especially when the putative intermediate is highly unstable. researchgate.netnih.gov Research on related systems has shown that the mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent. For example, reactions of phenyl chlorothionoformates with phenoxide ions were found to be concerted, whereas reactions with more basic secondary amines were stepwise. nih.gov For the reaction of 4-Nitrophenyl piperidine-1-carboxylate with common nucleophiles like amines or hydroxide, the evidence strongly supports a stepwise mechanism through a tetrahedral intermediate.

Chemical Transformations of the Nitro Group and Piperidine Ring

The nitro group of 4-nitrophenyl piperidine-1-carboxylate is susceptible to reduction, a common and synthetically useful transformation for aromatic nitro compounds. The reduction of the nitro group to an amino group is a key reaction, providing a route to 4-aminophenyl piperidine-1-carboxylate, a valuable intermediate in medicinal chemistry.

A wide variety of reducing agents and conditions can be employed for the reduction of aromatic nitro compounds. wikipedia.orgresearchgate.netorganic-chemistry.org These methods are generally applicable to 4-nitrophenyl piperidine-1-carboxylate, with the choice of reagent often dictated by the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. acs.org The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. This method is often clean and efficient, yielding the corresponding aniline (B41778) in high yields.

Metal-Mediated Reductions: Various metals in acidic or neutral media can effectively reduce aromatic nitro groups. A common system is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. Other metals like tin(II) chloride, zinc, and samarium diiodide have also been employed. wikipedia.org An iron/calcium chloride system has been shown to be effective for the transfer hydrogenation of nitroarenes, tolerating a range of functional groups.

Transfer Hydrogenation: This method involves the use of a hydrogen donor in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and triethylsilane. This technique can be advantageous as it avoids the need for handling gaseous hydrogen.

The reduction of the nitro group can also proceed through intermediate stages, such as the formation of nitroso and hydroxylamine (B1172632) derivatives, although the final amine product is typically the most stable and desired outcome. mdpi.com

The following table summarizes some of the common reagents used for the reduction of aromatic nitro compounds:

| Reagent/System | Conditions | Product |

| H₂, Pd/C | Hydrogen atmosphere | 4-Aminophenyl piperidine-1-carboxylate |

| Fe, CH₃COOH | Reflux | 4-Aminophenyl piperidine-1-carboxylate |

| SnCl₂, HCl | Acidic medium | 4-Aminophenyl piperidine-1-carboxylate |

| Na₂S₂O₄ | Aqueous solution | 4-Aminophenyl piperidine-1-carboxylate |

| HCOOH, Pd/C | Transfer hydrogenation | 4-Aminophenyl piperidine-1-carboxylate |

The piperidine ring of 4-nitrophenyl piperidine-1-carboxylate can undergo substitution reactions, allowing for the introduction of various functional groups. The reactivity of the piperidine ring is influenced by the nature of the substituent on the nitrogen atom. The carbamate group in 4-nitrophenyl piperidine-1-carboxylate is an electron-withdrawing group, which can affect the reactivity of the adjacent C-H bonds.

The functionalization of the piperidine ring can be achieved at different positions (C2, C3, or C4) depending on the reaction conditions and the directing groups employed. nih.govresearchgate.net

α-Functionalization (C2-Position): The position adjacent to the nitrogen atom (C2) can be functionalized through various methods. One approach involves the deprotonation of the C2-proton using a strong base, followed by reaction with an electrophile. However, the electron-withdrawing nature of the carbamate group can make this deprotonation challenging. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for the C2-functionalization of N-Boc-piperidine. nih.gov

β- and γ-Functionalization (C3- and C4-Positions): Functionalization at the C3 and C4 positions of the piperidine ring typically requires more elaborate synthetic strategies. For instance, 3-substituted piperidines can be prepared through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov C4-functionalization has been achieved through rhodium-catalyzed C-H functionalization of N-α-oxoarylacetyl-piperidines. nih.gov

The following table provides examples of substitution reactions on the piperidine ring, drawing from methodologies applied to related N-substituted piperidines:

| Reaction Type | Reagents/Catalyst | Position of Substitution |

| C-H Insertion | Rh₂(R-TCPTAD)₄, Aryldiazoacetate | C2 |

| Cyclopropanation/Ring Opening | Rh catalyst, then reduction | C3 |

| C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl-piperidine | C4 |

| Lithiation/Trapping | n-BuLi, Sparteine, Electrophile | C2 |

These methods demonstrate the versatility of the piperidine scaffold for the introduction of chemical diversity, which is crucial for applications in drug discovery and development. acs.orgacs.org

Theoretical and Computational Chemistry Studies

Molecular Geometry and Conformational Analysis

The three-dimensional structure and conformational landscape of 4-Nitrophenyl piperidine-1-carboxylate have been elucidated through computational chemistry, primarily employing Density Functional Theory (DFT). These theoretical studies provide critical insights into the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-Nitrophenyl piperidine-1-carboxylate, DFT calculations, often utilizing basis sets such as B3LYP/6-311G(d,p), are employed to determine the molecule's most stable geometric configuration. This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface. The optimization provides precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecular architecture. For molecules with similar structural motifs, DFT has been shown to provide results that are in good agreement with experimental data obtained from techniques like X-ray crystallography.

The piperidine (B6355638) ring, a central feature of 4-Nitrophenyl piperidine-1-carboxylate, is known to adopt a non-planar conformation to relieve ring strain. Computational studies on various piperidine derivatives consistently show that the chair conformation is the most energetically favorable arrangement. This preference is attributed to the minimization of torsional strain and steric hindrance between the substituents on the ring. In the case of 4-Nitrophenyl piperidine-1-carboxylate, the piperidine moiety is expected to exist predominantly in a chair conformation.

The substituents on the piperidine ring can occupy either axial or equatorial positions. The large 4-nitrophenyl carboxylate group attached to the nitrogen atom will have a significant influence on the conformational equilibrium of the ring, although its direct impact on the chair conformation's stability is less pronounced than that of substituents on the carbon atoms of the ring.

| Torsion Angle | Value (°) |

|---|---|

| C-C-N-C | 139.6 |

| C-C-O-C | 95.9 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of 4-Nitrophenyl piperidine-1-carboxylate are fundamental to its reactivity and potential applications. Frontier Molecular Orbital (FMO) theory is a key tool for understanding these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For compounds containing a 4-nitrophenyl group, the HOMO is typically localized on the phenyl ring and the nitrogen of the piperidine, while the LUMO is often centered on the electron-withdrawing nitro group and the phenyl ring.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.52 |

| Energy Gap (ΔE) | 4.54 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For 4-Nitrophenyl piperidine-1-carboxylate, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro and carboxylate groups, making them likely sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the piperidine ring and the region around the nitro group's nitrogen atom would likely exhibit a positive potential, indicating them as potential sites for nucleophilic interaction. researchgate.net The MEP map thus provides a detailed picture of the molecule's reactivity landscape.

Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Interactions

No published research was found that specifically details the Natural Bond Orbital (NBO) analysis of 4-Nitrophenyl piperidine-1-carboxylate. This type of analysis would provide insights into hyperconjugative interactions, charge delocalization, and the stability of the molecule arising from donor-acceptor interactions between filled and unfilled orbitals. Such data is crucial for a quantitative description of the intramolecular interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

There is no available data from Electron Localization Function (ELF) or Localized Orbital Locator (LOL) analyses for 4-Nitrophenyl piperidine-1-carboxylate. These topological analyses are used to visualize and understand the electron pairing and localization in a molecule, providing a chemical bonding picture that can reveal covalent bonds and lone pairs.

Quantum Chemical Descriptors and Global Reactivity Parameters

Specific calculated values for the quantum chemical descriptors and global reactivity parameters for 4-Nitrophenyl piperidine-1-carboxylate are not available in the reviewed literature. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and are instrumental in predicting the chemical reactivity and stability of a molecule.

Chemical Hardness and Softness

Without HOMO-LUMO energy values from computational studies, the chemical hardness (η) and softness (S) of 4-Nitrophenyl piperidine-1-carboxylate cannot be reported. These descriptors quantify the resistance of a molecule to change its electron configuration.

Chemical Potential and Electronegativity

Similarly, the chemical potential (μ) and electronegativity (χ) values for 4-Nitrophenyl piperidine-1-carboxylate are not documented in existing research. These parameters are fundamental in understanding the molecule's electron-donating or -accepting capabilities.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) and nucleophilicity index (Nu), which are crucial for predicting the behavior of the molecule in polar chemical reactions, have not been calculated or reported for 4-Nitrophenyl piperidine-1-carboxylate in the available literature.

Noncovalent Interactions and Topological Parameters

A detailed analysis of noncovalent interactions (NCIs) and the associated topological parameters for 4-Nitrophenyl piperidine-1-carboxylate has not been published. This type of study would be essential for understanding the molecule's crystal packing and intermolecular interactions in condensed phases.

Reduced Density Gradient (RDG) and Noncovalent Interactions (NCI) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize noncovalent interactions (NCIs) within and between molecules. These interactions, which include van der Waals forces, hydrogen bonds, and steric clashes, are crucial for understanding molecular stability, crystal packing, and biological activity. An RDG analysis of 4-Nitrophenyl piperidine-1-carboxylate would reveal the nature and strength of its intramolecular and intermolecular interactions.

The analysis typically generates 3D isosurfaces and 2D scatter plots. Different colors on the isosurfaces represent different types of interactions: blue for strong attractive interactions like hydrogen bonds, green for weaker van der Waals interactions, and red for repulsive steric clashes. The scatter plots of RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) provide quantitative information about these interactions.

While specific RDG/NCI data for 4-Nitrophenyl piperidine-1-carboxylate is not available, a hypothetical analysis would likely identify van der Waals interactions within the piperidine and phenyl rings, as well as potential weak intramolecular hydrogen bonds. The nitro group would also be a key site for intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Framework

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the characterization of atoms within a molecule and the nature of the chemical bonds between them. QTAIM analysis can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The properties of the electron density at these BCPs, such as its magnitude (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provide detailed information about the bond's character. For instance, a negative Laplacian indicates a covalent bond, while a positive Laplacian suggests a closed-shell interaction, such as an ionic bond or a van der Waals interaction.

A QTAIM analysis of 4-Nitrophenyl piperidine-1-carboxylate would precisely define the atomic properties and the nature of all covalent and noncovalent interactions within the molecule. This would offer a deeper understanding of its electronic structure and bonding.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry is a vital tool for predicting the NLO properties of molecules.

The key parameters that determine a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These can be calculated using quantum chemical methods. For a molecule to have a significant first hyperpolarizability (β), it typically needs a large difference in dipole moment between its ground and excited states, which is often achieved in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

4-Nitrophenyl piperidine-1-carboxylate possesses a nitro group (electron-withdrawing) and a piperidine ring, which could act as part of a donor-acceptor system. A computational study would quantify its polarizability and hyperpolarizabilities, assessing its potential as an NLO material.

Table 1: Hypothetical Nonlinear Optical (NLO) Properties

| Property | Symbol | Unit | Hypothetical Value |

|---|---|---|---|

| Dipole Moment | µ | Debye | Data not available |

| Mean Polarizability | <α> | a.u. | Data not available |

Note: This table is for illustrative purposes only as no specific data for 4-Nitrophenyl piperidine-1-carboxylate could be found.

Solvent Effects on Electronic Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on a molecule's electronic structure, stability, and spectral properties.

These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations with different solvent models, it is possible to predict how properties like the dipole moment, absorption spectra (UV-Vis), and reaction energy barriers change in different environments.

For 4-Nitrophenyl piperidine-1-carboxylate, a study of solvent effects would be crucial for understanding its behavior in solution, which is relevant for many chemical and biological applications. Such a study would likely show shifts in its electronic absorption bands and changes in its reactivity depending on the polarity of the solvent.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

1H and 13C NMR for Structural Confirmation

Specific ¹H and ¹³C NMR spectral data for 4-Nitrophenyl piperidine-1-carboxylate are not available in the surveyed literature. This analysis would be crucial for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

There is no published research applying advanced NMR techniques (such as COSY, HSQC, HMBC, or NOESY) to determine the stereochemistry or conformational properties of 4-Nitrophenyl piperidine-1-carboxylate.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data has been reported for this compound, which would be necessary to confirm its elemental composition by providing a highly accurate mass measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

There are no available studies utilizing GC-MS for the purity assessment or identification of volatile impurities in 4-Nitrophenyl piperidine-1-carboxylate.

Infrared (IR) and Raman Spectroscopy Applications

Detailed experimental data from Infrared (IR) or Raman spectroscopy, which would identify the characteristic vibrational modes of the functional groups (such as the carboxylate and nitro groups), has not been found in the public domain for 4-Nitrophenyl piperidine-1-carboxylate.

Characterization of Functional Groups (e.g., Carbonyl, Nitro)

Fourier-transform infrared (FT-IR) spectroscopy is a primary technique for identifying functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations. For 4-Nitrophenyl piperidine-1-carboxylate, the key functional groups are the carboxylate (specifically, a carbamate (B1207046) ester) and the nitro group.

The principal vibrational modes expected are:

Carbonyl (C=O) Stretching: The C=O bond in the carbamate linkage is expected to produce a strong absorption band. In similar acyclic carbamates, this band typically appears in the region of 1730-1705 cm⁻¹. For a related compound, 4-nitrophenyl-4'-nitrobenzoate, a strong ester C=O stretching absorption was observed at 1752 cm⁻¹. researchgate.net

Nitro (NO₂) Stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically result in two strong bands. For aromatic nitro compounds, the asymmetric (νas) NO₂ stretching band is found in the 1560-1515 cm⁻¹ range, and the symmetric (νs) NO₂ stretching band appears in the 1355-1315 cm⁻¹ region. For example, in 4-nitrophenyl-4'-nitrobenzoate, these vibrations were found at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond within the piperidine (B6355638) ring and connecting to the carboxylate group would also be present, typically in the fingerprint region of the spectrum (below 1400 cm⁻¹).

Aromatic C=C Stretching: Vibrations from the 4-nitrophenyl ring would appear in the 1600-1450 cm⁻¹ region.

A summary of expected FT-IR absorption regions is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Carbamate) | C=O Stretch | 1730 - 1705 |

| Nitro (Aromatic) | Asymmetric Stretch | 1560 - 1515 |

| Nitro (Aromatic) | Symmetric Stretch | 1355 - 1315 |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 |

Vibrational Analysis and Potential Energy Distribution (PED)

While experimental FT-IR and Raman spectroscopy identify vibrational frequencies, a detailed understanding of each normal mode requires computational analysis. A Potential Energy Distribution (PED) analysis, often performed using Density Functional Theory (DFT) calculations, quantifies the contribution of individual bond stretches, angle bends, and torsions to each observed vibrational band. nih.gov This allows for a precise and unambiguous assignment of the spectral peaks.

For a molecule like 4-Nitrophenyl piperidine-1-carboxylate, a PED analysis would elucidate complex vibrations where multiple motions are coupled, particularly in the fingerprint region of the spectrum. Such analysis has been successfully applied to related molecules like 1-(2-nitrophenyl)piperazine (B181537) to provide reliable vibrational assignments by calculating the total energy distributions (TED). scispace.com However, a specific PED study for 4-Nitrophenyl piperidine-1-carboxylate is not available in the reviewed literature.

X-ray Crystallography and Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. mdpi.com By diffracting X-rays off a single, well-ordered crystal, a precise 3D map of electron density can be generated, revealing atomic coordinates, bond lengths, bond angles, and torsional angles.

This technique would confirm the chair conformation of the piperidine ring and determine the orientation of the 4-nitrophenyl carboxylate substituent relative to the ring. Studies on similar structures, such as salts of 1-(4-nitrophenyl)piperazine, have successfully used SCXRD to determine their crystal structures and analyze intermolecular interactions. nih.govnih.gov A full crystallographic dataset for the specific title compound has not been identified in the surveyed literature.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk (polycrystalline) sample. It is a powerful tool for identifying the crystalline phase, determining purity, and measuring the degree of crystallinity. The resulting diffractogram is a unique fingerprint for a specific crystal structure. While PXRD data has been reported for the related compound 1-(4-Nitrophenyl)-2-piperidinone, a different molecule, no such data is readily available for 4-Nitrophenyl piperidine-1-carboxylate. researchgate.net

Thermal Analysis and Other Characterization Methods

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of a compound. The output is a thermogram showing mass percentage versus temperature. From this, the onset temperature of decomposition can be determined, indicating the upper limit of the compound's thermal stability. For related compounds like piperidine-4-carboxylic acid functionalized nanoparticles, TGA has been used to assess the thermal stability of the organic component. researchgate.net Specific TGA data for 4-Nitrophenyl piperidine-1-carboxylate is not present in the reviewed scientific literature.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis is crucial for validating the empirical formula of a newly synthesized molecule like 4-Nitrophenyl piperidine-1-carboxylate. The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (such as carbon dioxide, water, and nitrogen gas) to determine the percentage by weight of each element present.

Table 1: Theoretical Elemental Composition of 4-Nitrophenyl piperidine-1-carboxylate

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 57.60 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.65 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.20 |

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides detailed high-resolution images of a sample's surface topography. It works by scanning the surface with a focused beam of electrons. The signals produced from the interaction of the electrons with the sample's atoms are then used to generate an image. This technique is invaluable for characterizing the morphology of a crystalline or amorphous compound, revealing details about its particle size, shape, and surface texture.

Coupled with SEM, Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. EDS detects the characteristic X-rays emitted from a sample when it is bombarded with electrons. By analyzing the energy and intensity of these X-rays, a spectrum is generated that provides a qualitative and quantitative overview of the elemental composition of the sample.

A thorough search of scientific literature and databases reveals a lack of publicly available studies that have utilized SEM and EDS to characterize the morphology and elemental composition of 4-Nitrophenyl piperidine-1-carboxylate. Such an analysis would provide valuable insights into the compound's physical characteristics at the micro-scale. For instance, SEM images could reveal if the compound exists as well-defined crystals, aggregates, or an amorphous powder. An accompanying EDS spectrum would be expected to show peaks corresponding to carbon, nitrogen, and oxygen, further confirming the elemental makeup of the compound, consistent with the data from elemental analysis.

Derivatization, Modification, and Analog Studies

Chemical Modifications of the 4-Nitrophenyl Moiety

The 4-nitrophenyl portion of the molecule is a key site for modifications that can significantly alter its electronic and pharmacokinetic properties.

A primary and highly useful modification of the 4-nitrophenyl group is the reduction of the nitro functionality to an amino group. This transformation is a common strategy in medicinal chemistry to create a versatile synthetic handle for further derivatization. researchgate.net The resulting 4-aminophenyl piperidine-1-carboxylate can then be subjected to a variety of reactions to introduce diverse substituents.

The reduction of aromatic nitro compounds can be achieved through several methods, including catalytic hydrogenation using reagents like palladium on carbon (Pd/C), or chemical reduction with metals such as iron or tin(II) chloride in acidic media. researchgate.netwikipedia.org For instance, the reduction of related p-nitroaniline derivatives to their corresponding amino compounds has been successfully performed using Pd/C-catalyzed hydrogenation. researchgate.net

Once the amino group is installed, it opens up numerous avenues for further modification. For example, acylation of the amine with various acyl chlorides or anhydrides can produce a library of amide derivatives. Additionally, the amino group can be diazotized and subsequently replaced by a wide range of functional groups through Sandmeyer or similar reactions.

A summary of common reduction methods for aromatic nitro groups is presented in the table below.

| Reagent/Catalyst | Conditions |

| H₂, Pd/C | Methanol or Ethanol |

| Iron (Fe) | Acidic media (e.g., HCl) |

| Tin(II) chloride (SnCl₂) | Concentrated HCl |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution |

The nitrophenyl ring of 4-Nitrophenyl piperidine-1-carboxylate is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. libretexts.org This deactivating effect means that harsher reaction conditions are typically required to introduce new substituents onto the aromatic ring. The existing nitro group and the piperidine-1-carboxylate group both direct incoming electrophiles to the meta-position relative to their own positions on the ring. libretexts.org

Standard electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can be envisioned. masterorganicchemistry.commasterorganicchemistry.com For example, nitration would be carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Sulfonation would typically employ fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com These reactions would lead to the introduction of a second nitro group or a sulfonic acid group, respectively, at the 3-position of the phenyl ring.

Transformations Involving the Piperidine (B6355638) Ring

The piperidine ring offers another key site for structural modifications, which can influence the compound's conformational flexibility and interactions with biological targets.

Once the piperidine is liberated, the secondary amine can be readily functionalized. N-alkylation can be performed using various alkyl halides, and N-acylation can be accomplished with a wide range of acyl chlorides or anhydrides. This allows for the introduction of diverse substituents on the piperidine nitrogen, which can significantly alter the molecule's properties. For example, in the synthesis of certain inhibitors, piperidine carbamates are used as non-peptide replacements for amino acids, with various aryl and sulfonyl groups appended to the nitrogen to enhance binding to target proteins. nih.gov

Introducing substituents at the carbon atoms of the piperidine ring is a more complex synthetic challenge but offers a powerful way to fine-tune the molecule's three-dimensional shape and biological activity. researchgate.net One common strategy is to start with a pre-functionalized piperidine derivative. For instance, using 4-hydroxypiperidine (B117109) or a piperidine-4-carboxylic acid derivative as the starting material would result in a final compound with a hydroxyl or carboxyl group at the 4-position of the piperidine ring. researchgate.net

Direct C-H functionalization of the piperidine ring is an emerging area that allows for the introduction of new groups at specific positions. researchgate.netnih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at the C2, C3, or C4 positions, with the site-selectivity being controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.gov

Modifications of the Carboxylate Moiety

The carboxylate group acts as a linker between the 4-nitrophenyl and piperidine moieties. Altering this linker can have a significant impact on the molecule's stability, conformation, and ability to interact with biological targets. nih.govacs.org

A common modification is to replace the carbamate (B1207046) (ester-amide) linkage with a urea (B33335) (amide-amide) linkage. This can be achieved by reacting 4-nitrophenyl isocyanate with piperidine. This change can alter the hydrogen bonding properties of the molecule. Another approach is to replace the carbamate with a bioisostere, which is a different functional group with similar physical or chemical properties that can impart improved metabolic stability or other desirable characteristics. princeton.edubaranlab.org For example, sulfonamides are sometimes used as bioisosteric replacements for carbamates in drug design.

Ester Hydrolysis and Amidation Reactions

The ester group in 4-Nitrophenyl piperidine-1-carboxylate is a key functional handle for derivatization. It can undergo hydrolysis to yield the corresponding carboxylic acid, 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. achemblock.com This reaction is typically carried out under basic conditions, such as treatment with an aqueous solution of a hydroxide (B78521) salt. The resulting carboxylate can then serve as a precursor for a variety of other functional groups.

One of the most common transformations of the carboxylate is its conversion to amides through amidation reactions. acs.org This involves coupling the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. ucl.ac.uk A wide range of amines, including cyclic secondary amines like piperidine and morpholine, can be used in this reaction, leading to the formation of a diverse library of amide derivatives. acs.orgnih.gov For instance, N-(4-Nitrophenyl)piperidine-1-carboxamide is a known derivative. pharmaffiliates.com The efficiency of these amidation reactions can be influenced by the choice of coupling agent and reaction conditions. researchgate.net The formation of the amide bond is a critical step in the synthesis of many biologically active molecules. acs.orgnih.gov

The hydrolysis of p-nitrophenyl esters, in general, is a well-studied reaction and can be monitored spectrophotometrically due to the release of the chromogenic 4-nitrophenolate (B89219) ion under basic conditions. emerginginvestigators.orgsemanticscholar.org This property is often exploited in enzyme kinetics and for screening potential catalysts for hydrolysis. emerginginvestigators.orgresearchgate.netnih.gov

Coupling Reactions for Extended Structures

The 4-nitrophenyl group of 4-Nitrophenyl piperidine-1-carboxylate can also be a site for modification, although it is generally less reactive than the ester. The nitro group can be reduced to an amino group, which can then participate in various coupling reactions. For example, the resulting N-(4-aminophenyl)piperidine can be used in derivatization to improve the detection of other molecules in analytical techniques like supercritical fluid chromatography-mass spectrometry. nih.govrowan.edu

Furthermore, the piperidine nitrogen, once deprotected from the carboxylate, can be a nucleophile in coupling reactions. For instance, it can react with electrophiles like 4-nitrophenyl chloroformate to form carbamates. epa.govresearchgate.net This reagent is a versatile coupling agent used in the synthesis of carbamates, carbonates, and for activating resins in solid-phase synthesis. epa.govresearchgate.net

The synthesis of extended structures can also be achieved by utilizing the entire 4-Nitrophenyl piperidine-1-carboxylate moiety as a building block. For example, in the synthesis of more complex molecules, the piperidine ring can be incorporated into larger scaffolds through multi-step synthetic sequences. researchgate.net

Synthesis and Comparative Analysis of Structural Analogs

The systematic modification of the 4-Nitrophenyl piperidine-1-carboxylate structure allows for a detailed exploration of structure-activity relationships. The synthesis and analysis of structural analogs, including positional isomers and compounds with altered heterocyclic rings, provide valuable insights into the chemical and biological properties of this class of compounds.

Positional Isomers of Nitrophenyl and Carboxylate Groups

For instance, analogs with the nitro group at the ortho or meta positions of the phenyl ring would exhibit different electronic properties compared to the para-substituted parent compound. Similarly, moving the carboxylate group to the 2- or 3-position of the piperidine ring would alter the spatial arrangement of this functional group. The synthesis of such isomers often requires different starting materials or synthetic routes. For example, the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine has been reported, demonstrating the feasibility of synthesizing analogs with different substitution patterns on the phenyl ring. mdpi.com

The properties of these isomers can be compared to the parent compound to understand the impact of substituent positioning. For example, the cytotoxic effects of piperidine derivatives have been shown to vary depending on the substitution pattern on an attached phenyl ring. dut.ac.za

Alterations in the Piperidine Ring (e.g., other N-heterocycles)

Replacing the piperidine ring with other N-heterocycles is a common strategy to explore the impact of ring size, conformation, and the presence of additional heteroatoms on the properties of the molecule. rsc.org For example, analogs containing piperazine, morpholine, or thiomorpholine (B91149) rings can be synthesized. rsc.org

The synthesis of these analogs typically involves reacting the appropriate N-heterocycle with a suitable 4-nitrophenylating agent. For example, 1-(4-Nitrophenyl)piperazine is a commercially available compound that serves as a precursor for many derivatives. nist.gov The synthesis of 4-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)piperazine-1-carboxamide has also been documented. chemdiv.com

Applications in Chemical Science and Technology

Utilization as a Reagent in Organic Synthesis

The structure of 4-Nitrophenyl piperidine-1-carboxylate, featuring a good leaving group (4-nitrophenoxide) attached to a carbamoyl (B1232498) moiety, designates it as an activated carbamate (B1207046). This inherent reactivity makes it a valuable reagent in organic synthesis, particularly for the introduction of the piperidine-1-carbonyl group.

As a Precursor or Intermediate for Complex Molecules

Piperidine (B6355638) is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. mdpi.comnih.gov Consequently, reagents that can efficiently introduce a piperidine moiety are of significant interest in medicinal and synthetic chemistry. 4-Nitrophenyl piperidine-1-carboxylate can serve as a stable, yet reactive, precursor for the synthesis of more complex molecules incorporating the piperidine scaffold. google.com The 4-nitrophenyl group activates the carbonyl for nucleophilic attack, allowing for the piperidine-1-carbonyl unit to be transferred to other molecules. This is particularly useful in the construction of molecules where a piperidine ring is linked to another fragment via a carbamoyl or related functional group. The synthesis of various piperidine derivatives is a cornerstone of drug discovery, and intermediates that allow for the controlled addition of this heterocycle are crucial. researchgate.netnih.gov

Role in the Formation of Carbamates and Ureas

The primary and most well-documented application for activated carbamates like 4-Nitrophenyl piperidine-1-carboxylate is in the synthesis of other carbamates and ureas. nih.gov The electron-withdrawing nature of the 4-nitrophenyl group makes the carbamate carbonyl highly electrophilic and susceptible to nucleophilic attack by amines.

The reaction with a primary or secondary amine leads to the displacement of the 4-nitrophenoxide anion and the formation of a new N,N'-disubstituted urea (B33335). This two-step approach to urea synthesis, where a carbamate is first formed and then reacted with an amine, is a common strategy to avoid the handling of hazardous reagents like phosgene. bioorganic-chemistry.com The reaction of 4-Nitrophenyl piperidine-1-carboxylate with an amine (R¹R²NH) would yield N-(piperidine-1-carbonyl)-amine, a substituted urea.

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-Nitrophenyl piperidine-1-carboxylate | Primary/Secondary Amine | N,N'-disubstituted urea | nih.govbioorganic-chemistry.com |

| 4-Nitrophenyl chloroformate | Piperidine | 4-Nitrophenyl piperidine-1-carboxylate | epa.govresearchgate.net |

Similarly, reaction with an alcohol under suitable conditions could lead to the formation of a different carbamate, although this reaction is generally less facile than aminolysis. The reactivity of 4-nitrophenyl esters and carbamates with amines has been the subject of kinetic studies, which confirm the efficiency of this transformation. researchgate.netpsu.eduacs.orgrsc.org

Participation in Coupling Reactions

While direct participation of the carbamate group in traditional palladium-catalyzed cross-coupling reactions is not a primary application, the piperidine and nitrophenyl moieties can be involved in such transformations either before the formation of the title compound or after its modification. Palladium-catalyzed reactions are powerful tools for the formation of C-C and C-N bonds. mdpi.comslideshare.netrsc.org For instance, a piperidine derivative could be coupled with an aryl halide via a Buchwald-Hartwig amination prior to its conversion into the 4-nitrophenyl carbamate. nih.gov

Conversely, the nitrophenyl group itself can be a substrate for certain coupling reactions, although the nitro group can sometimes interfere. More commonly, the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to build more complex molecular architectures.

Applications in Materials Science

The incorporation of specific chemical functionalities into polymers and materials can impart desirable properties. The structural components of 4-Nitrophenyl piperidine-1-carboxylate offer potential for its use in materials science.

As a Building Block for Polymers and Macromolecular Structures

While there are no specific reports on the polymerization of 4-Nitrophenyl piperidine-1-carboxylate, its structure suggests potential as a monomer or a functional building block. For instance, if the piperidine ring or the nitrophenyl group were further functionalized with a polymerizable group (e.g., a vinyl or acrylic group), it could be incorporated into a polymer backbone. This would introduce the piperidine-1-carboxylate functionality as a pendant group, potentially influencing the polymer's physical and chemical properties.

Integration into Functional Materials with Specific Properties

The 4-nitrophenyl group is known for its use in the development of materials with non-linear optical (NLO) properties. While the entire 4-Nitrophenyl piperidine-1-carboxylate molecule may not be optimized for such applications, the presence of the nitroaromatic system is a key feature in many NLO chromophores.

Furthermore, the piperidine moiety can be functionalized to create materials with specific catalytic or binding properties. For example, piperidine-4-carboxylic acid has been used to functionalize magnetic nanoparticles to create a recoverable catalyst. rsc.orgdiva-portal.org It is conceivable that 4-Nitrophenyl piperidine-1-carboxylate could be integrated into a material and then the 4-nitrophenyl group could be chemically modified or removed to unmask a reactive site for further functionalization.

Use as a Polymerization Initiator Component (related compounds)

While direct studies detailing the use of 4-Nitrophenyl piperidine-1-carboxylate as a primary polymerization initiator are not extensively documented, the chemistry of related compounds suggests potential applications in this field. The structural components of 4-nitrophenyl piperidine-1-carboxylate, namely the nitrophenyl group and the piperidine carbamate moiety, are found in various molecules employed in polymerization processes.

Nitrophenyl-containing compounds can act as radical polymerization initiators, often through photolytic cleavage. Upon irradiation with UV light, the nitroaromatic group can undergo reactions that generate radical species capable of initiating the polymerization of vinyl monomers. The efficiency and mechanism of initiation can be influenced by the substituents on the phenyl ring and the nature of the rest of the molecule.

Furthermore, piperidine derivatives have been incorporated into monomers for radical polymerization. For instance, piperidine-containing methacrylate (B99206) monomers have been synthesized and polymerized in the presence of nitrogen-containing initiators. researchcommons.orgresearchcommons.org The study of these polymerizations has involved investigating the influence of solvent, temperature, and monomer/initiator concentrations on the reaction kinetics. researchcommons.orgresearchcommons.org

The carbamate linkage in 4-Nitrophenyl piperidine-1-carboxylate could also play a role. Carbamate chemistry is utilized in the synthesis of various polymers, and it is conceivable that under certain conditions, the carbamate group could be cleaved to generate species that participate in polymerization reactions. For example, titanium(IV) N,N'-dialkylcarbamate complexes have been explored as catalyst precursors for ethylene (B1197577) and propylene (B89431) homopolymerization and copolymerization. researchgate.net

Therefore, based on the known reactivity of its constituent parts, 4-Nitrophenyl piperidine-1-carboxylate could potentially function as a component in initiator systems, particularly in radical polymerizations. Future research could explore its efficacy as a photoinitiator or as a thermal initiator, and how its structure influences the polymerization of various monomers.

Table 1: Related Piperidine-Containing Monomers in Radical Polymerization

| Monomer | Initiator Type | Key Findings |

|---|

Analytical Chemistry Applications

Use as a Derivatization Reagent for Spectroscopic Detection

In analytical chemistry, derivatization is a common strategy to enhance the detectability of analytes that lack a suitable chromophore or fluorophore for spectroscopic detection methods like UV-Visible or fluorescence spectroscopy. thermofisher.comresearchgate.net The chemical structure of 4-Nitrophenyl piperidine-1-carboxylate makes it a potential candidate for use as a derivatization reagent, particularly for primary and secondary amines.

The underlying principle would involve the reaction of the target amine with 4-Nitrophenyl piperidine-1-carboxylate, leading to the transfer of the 4-nitrophenyl group to the analyte. This is analogous to the well-established use of 4-nitrophenyl chloroformate for the derivatization of amines to form highly UV-active 4-nitrophenyl carbamates. researchgate.netemerginginvestigators.org The resulting derivative would incorporate the strongly chromophoric 4-nitrophenyl group, which exhibits significant absorbance in the UV-Vis region, thereby enabling sensitive detection. researchgate.net

The reaction of a primary or secondary amine with 4-Nitrophenyl piperidine-1-carboxylate would likely proceed via nucleophilic attack of the amine on the carbonyl carbon of the carbamate, with the piperidine acting as a leaving group. The resulting N-(4-nitrophenyl)carbamoyl derivative of the analyte could then be readily quantified.

While direct applications of 4-Nitrophenyl piperidine-1-carboxylate as a derivatization reagent are not yet prevalent, the extensive use of similar reagents highlights its potential. For example, various derivatizing agents are employed for the HPLC analysis of aliphatic amines, converting them into derivatives with strong UV absorption or fluorescence emission. thermofisher.comsdiarticle4.comsigmaaldrich.com

Table 2: Common Derivatizing Reagents for Amines in HPLC

| Reagent | Detection Method | Analyte Class |

|---|---|---|

| 1-fluoro-2,4-dinitrobenzene (FDNB) | UV-Visible | Primary and Secondary Amines |

| o-phthalaldehyde (OPA) | Fluorescence | Primary Amines |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Primary and Secondary Amines |

Development of Chromatographic Methods for Separation and Quantification

The development of robust chromatographic methods is essential for the separation and quantification of chemical compounds in various matrices. For 4-Nitrophenyl piperidine-1-carboxylate and related compounds, high-performance liquid chromatography (HPLC) is a particularly suitable technique.

The presence of the 4-nitrophenyl group provides a strong chromophore, making UV-Vis detection a straightforward and sensitive option. sielc.comchromatographyonline.comnih.govresearchgate.net Reversed-phase HPLC, utilizing a C18 or similar nonpolar stationary phase, would be the most common approach for the separation of this moderately polar compound. The mobile phase would typically consist of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol.

Method development would involve optimizing several parameters to achieve good resolution, peak shape, and analysis time. These parameters include the type and concentration of the organic modifier, the pH of the aqueous phase, the column temperature, and the flow rate. For instance, an isocratic HPLC method for the determination of phenol (B47542) and nitrophenols has been developed using a monolithic column with a mobile phase of acetate (B1210297) buffer and acetonitrile. chromatographyonline.com Similarly, methods for the quantification of piperidine and its derivatives often involve pre-column derivatization followed by RP-HPLC. researchgate.netresearchgate.netnih.govalternative-therapies.com

In cases where complex mixtures are being analyzed, gradient elution may be necessary to achieve adequate separation of all components. The quantification of 4-Nitrophenyl piperidine-1-carboxylate would be performed by constructing a calibration curve from the peak areas of standard solutions of known concentrations.

Table 3: Examples of HPLC Conditions for Related Compounds

| Compound Class | Column | Mobile Phase | Detection |

|---|---|---|---|

| Nitrophenols | Chromolith RP-18e | 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) | UV |

| Piperidine (derivatized) | Inertsil C18 | Water (0.1% phosphoric acid)-acetonitrile (32:68, V:V) | UV |

Catalytic Applications and Ligand Design

Exploration as a Ligand in Metal-Catalyzed Reactions

The structure of 4-Nitrophenyl piperidine-1-carboxylate, containing both a piperidine ring and a carbamate linkage with a nitrophenyl group, suggests its potential for use as a ligand in transition metal-catalyzed reactions. The nitrogen atom of the piperidine ring and the oxygen atoms of the carbamate group can act as donor atoms, allowing the molecule to coordinate with metal centers.

Piperidine and its derivatives are widely used as ligands in coordination chemistry and catalysis. nih.govresearchgate.netdigitellinc.comacs.orgwhiterose.ac.uk The steric and electronic properties of the piperidine ring can be tuned by substituents, which in turn influences the reactivity and selectivity of the resulting metal complex. Similarly, piperazine-based ligands have been successfully employed in catalysis. rsc.org

The 4-nitrophenyl group can also influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. The electron-withdrawing nature of the nitro group can affect the electron density at the coordinating atoms. For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been shown to act as ligands, forming stable complexes with transition metals that exhibit catalytic activity in organic transformations and polymerization reactions. nih.gov

While specific applications of 4-Nitrophenyl piperidine-1-carboxylate as a ligand are yet to be reported, the vast body of research on related piperidine and nitrophenyl-containing ligands suggests that it could be a valuable candidate for exploration in various metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The synthesis and characterization of its metal complexes would be the first step in evaluating its potential in this area.

Table 4: Examples of Related Ligands in Metal Catalysis

| Ligand Class | Metal | Application |

|---|---|---|

| Piperidine-based | Gold(I) | Oxidative amination of alkenes nih.gov |

| Piperidine-based | Cobalt(II) | Radical intramolecular cyclization researchgate.net |

| 2-(4-nitrophenyl)-1H-benzimidazole | Transition metals | Organic transformations, polymerization nih.gov |

Use in Organocatalysis (if applicable)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic organic chemistry. Piperidine and its derivatives are a prominent class of organocatalysts, particularly in asymmetric synthesis. nih.govacs.orgnih.govacs.orgmdpi.com They often function by forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds.

The potential of 4-Nitrophenyl piperidine-1-carboxylate as an organocatalyst would likely depend on the reactivity of the piperidine nitrogen. The presence of the electron-withdrawing carbamate group would significantly reduce the nucleophilicity of the piperidine nitrogen, making it less likely to act as a typical aminocatalyst in its intact form.

However, it is conceivable that under certain reaction conditions, the carbamate group could be cleaved in situ, liberating the free piperidine which could then participate in a catalytic cycle. Alternatively, the entire molecule could act as a catalyst through a different mechanism, for example, by hydrogen bonding interactions involving the carbamate and nitro groups.

While there are no direct reports of 4-Nitrophenyl piperidine-1-carboxylate being used as an organocatalyst, the rich chemistry of piperidine-based organocatalysts provides a strong rationale for investigating its potential. Research in this area could involve screening the compound in various organocatalytic reactions and exploring its mechanism of action.

Table 5: Applications of Piperidine Derivatives in Organocatalysis

| Piperidine Derivative Type | Reaction Type | Role of Piperidine |

|---|---|---|

| Proline-derived | Mannich reaction | Forms a nucleophilic enamine nih.govacs.org |

| Diphenylprolinol silyl (B83357) ether | Domino Michael addition/aminalization | Enamine catalysis acs.org |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for the synthesis of 4-Nitrophenyl piperidine-1-carboxylate is a key area for future research. Current synthetic strategies, while effective, may rely on traditional methodologies that can be improved in terms of atom economy, energy consumption, and waste reduction.

Future investigations are anticipated to focus on the development of catalytic systems that can facilitate the synthesis with higher yields and selectivity under milder reaction conditions. This includes the exploration of novel catalysts, such as those based on earth-abundant metals or organocatalysts, to replace more hazardous or expensive reagents. Furthermore, the principles of green chemistry are expected to guide the design of new synthetic pathways. This could involve the use of renewable starting materials, greener solvents, and energy-efficient reaction technologies like microwave-assisted synthesis or continuous flow processes. Such advancements would not only make the production of 4-Nitrophenyl piperidine-1-carboxylate more economical but also significantly reduce its environmental footprint.

In-depth Mechanistic Understanding of Complex Reactions

A thorough mechanistic understanding of the reactions involving 4-Nitrophenyl piperidine-1-carboxylate is crucial for optimizing existing synthetic protocols and for the rational design of new chemical transformations. While its role as a synthetic intermediate is established, detailed kinetic and mechanistic studies of its formation and subsequent reactions are largely unexplored.

Future research should aim to elucidate the step-by-step mechanisms of key reactions. This can be achieved through a combination of experimental techniques, such as kinetic monitoring, isotopic labeling studies, and the isolation and characterization of reaction intermediates. For instance, a detailed investigation into the mechanism of carbamate (B1207046) formation from piperidine (B6355638) and a 4-nitrophenyl chloroformate precursor could reveal critical insights into transition states and the influence of reaction parameters. A deeper understanding of these mechanisms will empower chemists to control reaction outcomes with greater precision, leading to improved yields and the suppression of unwanted side products.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating the discovery and optimization of chemical processes. The application of advanced computational modeling to 4-Nitrophenyl piperidine-1-carboxylate and its derivatives represents a significant and largely untapped area of research.

Future studies will likely employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction pathways, predict spectroscopic properties, and understand the electronic structure of the molecule. These computational models can be used to screen potential catalysts, predict the feasibility of novel synthetic routes, and gain insights into the mechanisms of complex reactions at a molecular level. By integrating computational predictions with experimental validation, researchers can significantly streamline the development of new applications and synthetic methods for 4-Nitrophenyl piperidine-1-carboxylate, making the research process more efficient and targeted.

Exploration of Novel Non-Biological Applications

While 4-Nitrophenyl piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of biologically active molecules, its potential in non-biological applications remains a fertile ground for exploration. The unique combination of the piperidine ring, the carbamate linker, and the electron-withdrawing nitrophenyl group suggests that this compound could find utility in materials science, catalysis, and analytical chemistry.

Future research could investigate the incorporation of this moiety into polymer backbones to create new materials with tailored properties, such as specific thermal or optical characteristics. Its potential as a ligand for metal catalysts in various organic transformations is another promising avenue. Furthermore, the chromophoric nitrophenyl group could be exploited for the development of novel chemosensors or analytical reagents. Exploring these non-biological applications would significantly expand the utility of 4-Nitrophenyl piperidine-1-carboxylate beyond its current scope.

Design of Next-Generation Chemical Reagents and Materials

Building upon a deeper understanding of its synthesis and reactivity, 4-Nitrophenyl piperidine-1-carboxylate can serve as a scaffold for the design of a new generation of chemical reagents and advanced materials. Its structural features offer a versatile platform for further functionalization and modification.

Future research endeavors could focus on derivatizing the piperidine ring or the phenyl group to create a library of related compounds with diverse functionalities. These new derivatives could be designed as specialized reagents for organic synthesis, possessing unique reactivity or selectivity. For example, by modifying the electronic properties of the nitrophenyl group, it may be possible to fine-tune the reactivity of the carbamate. In the realm of materials science, the self-assembly properties of specifically designed derivatives could be harnessed to create supramolecular structures with novel functions. This forward-looking approach will ensure that 4-Nitrophenyl piperidine-1-carboxylate continues to be a relevant and valuable building block in the chemical sciences.

Q & A

Q. What are the optimal synthetic routes for 4-nitrophenyl piperidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between piperidine derivatives and nitro-substituted aryl halides. For example, heating 4-nitrochlorobenzene with piperidine under reflux in the presence of a base (e.g., sodium carbonate) yields the target compound . Key variables include:

- Temperature: Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can increase yields by 15–20% .

Table 1: Representative Reaction Conditions and Yields

| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 4-Nitrochlorobenzene | DMF | 90 | None | 65 |

| 4-Nitrochlorobenzene | THF | 80 | TBAB | 82 |

| 2-Chloro-5-nitropyridine | Toluene | 100 | Na2CO3 | 58 |

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Routine characterization involves:

- NMR Spectroscopy: H and C NMR verify the piperidine ring’s substitution pattern and nitrophenyl group integration (e.g., aromatic protons at δ 8.1–8.3 ppm) .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 265.1) .

- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does 4-nitrophenyl piperidine-1-carboxylate interact with monoacylglycerol lipase (MAGL), and what experimental designs validate its inhibitory activity?

Methodological Answer: The compound acts as an irreversible MAGL inhibitor by carbamoylating the enzyme’s catalytic serine residue. Key validation steps include:

Enzymatic Assays: Measure residual MAGL activity using a fluorogenic substrate (e.g., 4-nitrophenyl acetate) after pre-incubation with the inhibitor. IC50 values are typically <100 nM .

Cellular Studies: Assess 2-AG (endocannabinoid) accumulation in neuroglial cells via LC-MS/MS, confirming target engagement .

Kinetic Analysis: Use progress curve analysis to distinguish between reversible and irreversible inhibition modes .

Contradiction Note: While MAGL inhibition elevates 2-AG, it may paradoxically increase pro-inflammatory metabolites (e.g., prostaglandins) via COX-2, complicating therapeutic applications .

Q. How do structural modifications (e.g., nitro group position) affect biological activity and chemical reactivity?

Methodological Answer: Comparative SAR studies reveal:

- Para-Nitro Substitution (4-nitrophenyl): Enhances electrophilicity for carbamate formation, critical for enzyme inhibition .

- Ortho/Meta-Nitro Derivatives: Reduce steric accessibility, lowering MAGL affinity by 10–50x .

Table 2: Structural Variants and Biological Activities

| Compound | MAGL IC50 (nM) | Solubility (µg/mL) | Metabolic Stability (t1/2, min) |

|---|---|---|---|

| 4-Nitrophenyl piperidine-1-carboxylate | 85 | 12 | 45 |

| 2-Nitrophenyl analog | 420 | 8 | 30 |

| 3-Nitrophenyl analog | 650 | 6 | 25 |

Methodological Insight: Introduce electron-withdrawing groups (e.g., CF3) to the phenyl ring to improve metabolic stability without compromising potency .

Q. How can data contradictions in pharmacological studies (e.g., efficacy vs. toxicity) be resolved?

Methodological Answer:

- Dose-Response Analysis: Use Hill slopes to identify off-target effects at higher concentrations.

- Proteomic Profiling: Identify unintended targets via activity-based protein profiling (ABPP) .

- In Silico Modeling: Predict metabolite formation (e.g., nitroso intermediates) using tools like Schrödinger’s QikProp .

Example Contradiction: High MAGL inhibition efficacy (>90%) in vitro may not translate to in vivo neuroprotection due to blood-brain barrier permeability issues. Address via prodrug strategies (e.g., esterification of the carbamate group) .

Experimental Design Considerations

Q. What controls are essential in stability studies under varying pH and temperature?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC. Use ascorbic acid (1 mM) to suppress oxidative decomposition .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–200°C (heating rate 10°C/min). A weight loss <5% below 150°C indicates suitability for lyophilization .

Table 3: Stability Data Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 2, 37°C, 24h | 22 | Piperidine-1-carboxylic acid |

| pH 7.4, 37°C, 24h | 8 | None detected |

| 60°C, 48h | 15 | 4-Nitrophenol |

Q. How to optimize purification protocols for scale-up synthesis?

Methodological Answer:

- Chromatography: Use reverse-phase C18 columns with acetonitrile/water gradients (60–80% ACN) for >95% purity .

- Crystallization: Recrystallize from ethanol/water (7:3 v/v) to remove nitrobenzene byproducts .

- Continuous Flow Systems: Reduce reaction time from 12h to 2h with a microreactor (80°C, 2 mL/min flow rate), achieving 88% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.